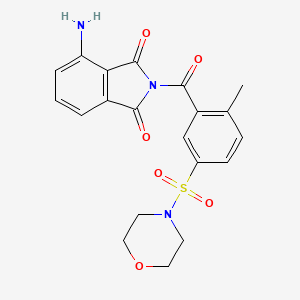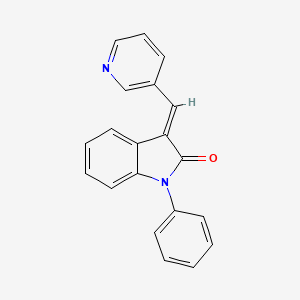
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of an indole derivative with a pyridine aldehyde. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various functionalized indole derivatives.
科学研究应用
Chemistry
In chemistry, (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, indole derivatives are known for their diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar biological activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential pharmacological effects. Researchers may study its interactions with biological targets, such as enzymes or receptors, to identify new drug candidates.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in various applications, from materials science to agrochemicals.
作用机制
The mechanism of action of (3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific interactions with molecular targets. For example, if it exhibits anticancer activity, it may interact with DNA or proteins involved in cell division. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-(2-bromoacetyl)indole: Used in the synthesis of various indole derivatives.
1-phenyl-2,3-dihydro-1H-indole: A related compound with different substituents.
Uniqueness
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a phenyl group and a pyridinylmethylidene group, which confer distinct chemical and biological properties
属性
分子式 |
C20H14N2O |
|---|---|
分子量 |
298.3 g/mol |
IUPAC 名称 |
(3E)-1-phenyl-3-(pyridin-3-ylmethylidene)indol-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-18(13-15-7-6-12-21-14-15)17-10-4-5-11-19(17)22(20)16-8-2-1-3-9-16/h1-14H/b18-13+ |
InChI 键 |
UDORJKJXCLABJP-QGOAFFKASA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN=CC=C4)/C2=O |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN=CC=C4)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B10804560.png)
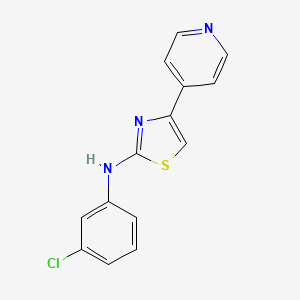
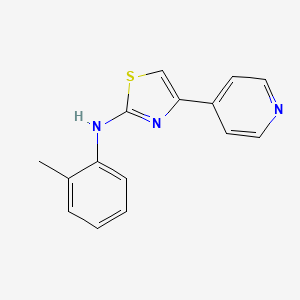
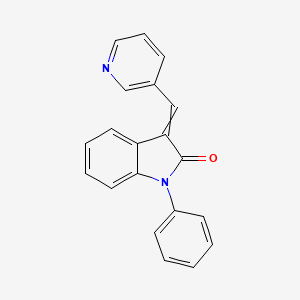
![2-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-3-phenyl-propionic acid](/img/structure/B10804599.png)
![2-(4-Chloro-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B10804606.png)


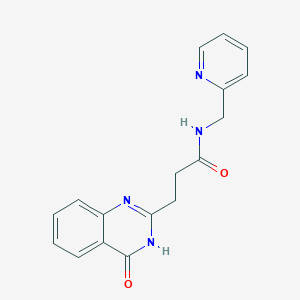
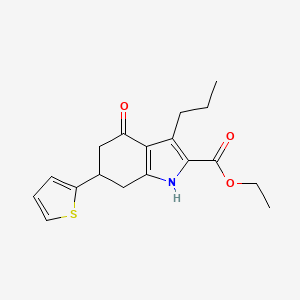
![4-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B10804626.png)
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B10804632.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B10804636.png)
